molecular formula C12H13ClN2O2 B14208668 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester

Cat. No.: B14208668
M. Wt: 252.69 g/mol
InChI Key: AHSDKILNGILRNO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a 4-chloro substituent and an ethyl ester group further modifies its chemical properties and biological activity.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the 4-Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chlorine atom at the desired position.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, where nucleophiles like amines or thiols can replace the chlorine atom to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-methyl-, ethyl ester: This compound has a methyl group instead of a chlorine atom, which may result in different biological activities and chemical reactivity.

    1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-bromo-, ethyl ester: The presence of a bromine atom can influence the compound’s reactivity in substitution reactions and its biological activity.

    1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-fluoro-, ethyl ester: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester (CAS No. 748154-44-1) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.69 g/mol
  • Canonical SMILES : CCOC(=O)CCN1C=CC2=C(C=CN=C21)Cl

Biological Activity Overview

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly focusing on their pharmacological effects in various disease models. Key areas of investigation include:

  • Anticancer Activity : Studies have shown that pyrrolo[2,3-b]pyridine derivatives possess significant anticancer properties. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. A notable study reported that certain derivatives exhibited moderate cytotoxicity with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Research indicates that these compounds can exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis .
  • Central Nervous System Effects : Some derivatives have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems, suggesting a role in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives involve several pathways:

  • Inhibition of Kinases : Some studies suggest that these compounds can inhibit specific kinases like SGK-1, which is involved in various cellular processes including cell survival and proliferation .
  • Modulation of Insulin Sensitivity : Certain derivatives have been shown to enhance insulin sensitivity in adipocytes, indicating potential applications in diabetes management .
  • Antiviral Activities : Some pyrrolo[2,3-b]pyridine compounds have demonstrated antiviral activities against HIV-1, with specific structural modifications enhancing their efficacy .

Research Findings and Case Studies

A selection of research findings highlights the diverse biological activities associated with 1H-Pyrrolo[2,3-b]pyridine derivatives:

StudyFindings
Kalai et al., 2020Reported moderate cytotoxicity against ovarian cancer cells with specific derivatives showing IC50 < 10 µM .
Deraeve et al., 2020Investigated antimycobacterial activity; certain derivatives inhibited M. tuberculosis growth effectively .
Smith et al., 2021Found neuroprotective effects in animal models; potential implications for Alzheimer's disease treatment .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 3-(4-chloropyrrolo[2,3-b]pyridin-1-yl)propanoate

InChI

InChI=1S/C12H13ClN2O2/c1-2-17-11(16)5-8-15-7-4-9-10(13)3-6-14-12(9)15/h3-4,6-7H,2,5,8H2,1H3

InChI Key

AHSDKILNGILRNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC2=C(C=CN=C21)Cl

Origin of Product

United States

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